5-Bromo-2-chloro-4-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWWGXPWPZJEMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678748 | |

| Record name | 5-Bromo-2-chloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880870-13-3 | |

| Record name | 5-Bromo-2-chloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloro-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-4-methoxypyridine

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic selection of heterocyclic building blocks is a critical determinant of synthetic efficiency and access to novel chemical space. Substituted pyridines, in particular, are core scaffolds in a multitude of biologically active compounds. This guide provides a comprehensive technical overview of 5-Bromo-2-chloro-4-methoxypyridine, a versatile synthetic intermediate. We will delve into its core physicochemical properties, spectroscopic signature, and established protocols for its synthesis and analysis. The narrative is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for the effective application of this valuable reagent.

Core Physicochemical Characteristics

This compound (CAS No. 880870-13-3) is a halogenated and methoxy-substituted pyridine.[1] Its unique arrangement of substituents provides distinct reactivity at multiple sites, making it a valuable precursor in multi-step organic syntheses. The physical and chemical properties are foundational to its handling, reaction setup, and purification.

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrClNO | [2] |

| Molecular Weight | 222.47 g/mol | [2] |

| Appearance | White solid | [1][2] |

| Storage Temperature | 2-8°C, under inert atmosphere, kept in a dark place | [3] |

Molecular Structure and Reactivity Insights

The reactivity of this compound is a direct consequence of its electronic and steric landscape. The electron-deficient nature of the pyridine ring, amplified by the presence of two halogen atoms, activates the molecule for certain transformations.

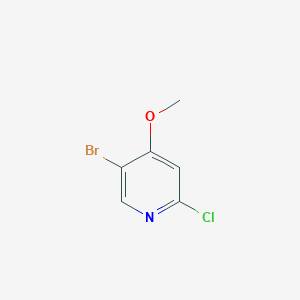

Caption: Molecular structure of this compound.

The two halogen substituents, bromine at position C5 and chlorine at C2, are the primary reactive sites. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity typically follows the order C-Br > C-Cl.[4] This differential reactivity allows for chemoselective functionalization, with the C5-bromo position being the more susceptible site for reactions like Suzuki-Miyaura or Sonogashira couplings.[4][5] Conversely, the C2 position is highly activated by the adjacent ring nitrogen, making it the preferred site for nucleophilic aromatic substitution (SₙAr), leading to the displacement of the chloride.[4][5]

Spectroscopic Profile for Structural Elucidation

Rigorous structural validation is essential for any chemical entity used in research and development. A combination of spectroscopic methods provides a comprehensive confirmation of the molecular architecture of this compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.[6]

-

¹H NMR: The proton NMR spectrum is simple and highly informative. Published data indicates the following characteristic signals in CDCl₃:

-

¹³C NMR: While specific published data is scarce, the proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the unique electronic environment of the molecule. The carbons attached to the electronegative halogens, nitrogen, and oxygen atoms would be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition.[6] The mass spectrum for this compound is expected to exhibit a distinctive molecular ion cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%) and chlorine (³⁵Cl at ~75.8% and ³⁷Cl at ~24.2%).[7] This results in a characteristic pattern of peaks (M, M+2, M+4, M+6) that is a definitive signature for a molecule containing one bromine and one chlorine atom.

Experimental Protocols: Synthesis and Analysis

The trustworthiness of a chemical reagent is rooted in a robust and reproducible synthetic protocol and validated by standardized analytical methods.

Synthesis of this compound

The compound is reliably synthesized via electrophilic bromination of 2-chloro-4-methoxypyridine.[1][2]

Methodology:

-

Reaction Setup: Dissolve 2-chloro-4-methoxypyridine (1.0 eq.) in concentrated sulfuric acid in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Bromination: Add N-bromosuccinimide (NBS) (1.0 eq.) to the solution in batches, maintaining the temperature at 0°C.[1][2]

-

Reaction Progression: After the addition is complete, allow the mixture to stir and gradually warm to 55°C. Maintain this temperature for approximately 3 hours.[1][2]

-

Work-up: Carefully pour the reaction mixture into ice water. Neutralize the solution by slowly adding an 8N aqueous sodium hydroxide solution until the pH is alkaline.[1][2]

-

Extraction: Extract the aqueous mixture with chloroform. Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1][2]

-

Purification: Filter to remove the desiccant and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 5:1) to yield this compound as a white solid.[1][2]

Caption: Experimental workflow for the synthesis of this compound.

Protocol for NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.[7]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a standard 5 mm NMR tube.[7]

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[6] Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are mandatory. The related compound, 5-Bromo-2-methoxypyridine, is classified with the following hazards:

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][11] Avoid breathing dust and wash hands thoroughly after handling.[10][11]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[8][10]

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands out as a strategically designed building block for chemical synthesis. Its well-defined physicochemical properties, predictable spectroscopic signature, and differential reactivity provide chemists with a reliable and versatile tool. A thorough understanding of the principles and protocols outlined in this guide is paramount for leveraging its full potential in the synthesis of novel compounds for drug discovery and other advanced applications.

References

- He, W., Zhang, R., & Cai, M. (2017). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry.

-

5-Bromo-4-methoxypyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. This compound | 880870-13-3 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 5-Bromo-4-chloro-2-methoxypyridine | 851607-27-7 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. 5-ブロモ-2-メトキシピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

5-Bromo-2-chloro-4-methoxypyridine CAS number 880870-13-3

An In-depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyridine (CAS 880870-13-3): Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

This compound is a strategically functionalized heterocyclic compound of significant interest to researchers, scientists, and drug development professionals.[1] Its structure, featuring a pyridine core substituted with two distinct halogen atoms (bromine and chlorine) and an electron-donating methoxy group, presents a versatile platform for advanced organic synthesis. This guide provides a comprehensive technical overview of its synthesis, chemical reactivity, and applications, with a focus on its role as a key building block in the construction of complex molecules for medicinal chemistry. The differential reactivity of its functional groups allows for selective and sequential modifications, making it an invaluable tool for generating molecular diversity in drug discovery programs.[2]

Physicochemical and Spectroscopic Profile

A clear understanding of the compound's physical and spectroscopic properties is fundamental for its effective use in synthesis and for its unambiguous characterization. While some physical data like melting and boiling points are not widely published, its key identifiers and spectroscopic features have been characterized.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 880870-13-3 | [4] |

| Molecular Formula | C₆H₅BrClNO | [4][5] |

| Molecular Weight | 222.47 g/mol | [4][6] |

| Appearance | White solid | [7] |

| Storage | Inert atmosphere, 2-8°C | [6] |

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

-

¹H NMR: The proton NMR spectrum is simple and diagnostic. A synthesis confirmation reported the following peaks in CDCl₃: a singlet for the methoxy protons at approximately 3.97 ppm, and two singlets for the pyridine ring protons at 6.84 ppm and 8.34 ppm.[4][7]

-

¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for each of the six carbon atoms. The chemical shifts are influenced by the electronegativity of the nitrogen and halogen substituents and the electron-donating effect of the methoxy group.[8]

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight. The mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.[3][8]

Synthesis of this compound

The compound is typically synthesized via electrophilic bromination of a substituted pyridine precursor. The following protocol is based on established literature procedures.[4][7]

Experimental Protocol: Synthesis

-

Reaction Setup: Dissolve 2-Chloro-4-methoxypyridine (1.0 equiv., 13.3 g, 92.6 mmol) as the starting material in concentrated sulfuric acid (65 mL) in a flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Bromination: Add N-bromosuccinimide (NBS) (1.0 equiv., 16.5 g, 92.6 mmol) to the solution in batches, maintaining the temperature at 0°C. The use of NBS as a bromine source is a standard and effective method for the bromination of activated aromatic rings.

-

Reaction Progression: After the addition of NBS is complete, allow the reaction mixture to stir and gradually warm to 55°C. Maintain this temperature for approximately 3 hours, monitoring the reaction's progress.[4][7]

-

Workup and Quenching: Upon completion, carefully pour the reaction mixture into ice water. This step quenches the reaction and precipitates the product.

-

Neutralization: Adjust the pH of the aqueous mixture to be alkaline using an 8N aqueous sodium hydroxide solution. This deprotonates any protonated pyridine nitrogen, ensuring the product is in its neutral form for extraction.

-

Extraction: Extract the product from the aqueous layer using chloroform. Combine the organic phases.[7]

-

Washing and Drying: Wash the combined organic layers with saturated brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: After filtering to remove the desiccant, concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a hexane:ethyl acetate eluent system (e.g., gradient from 9:1 to 5:1) to yield this compound as a white solid (yield reported as 45%).[4][7]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the differential reactivity of the C-Cl and C-Br bonds. This allows for selective, stepwise functionalization of the pyridine core.

-

Palladium-Catalyzed Cross-Coupling: The C5-bromo position is generally more reactive than the C2-chloro position in palladium-catalyzed cross-coupling reactions. This is consistent with the general reactivity trend of carbon-halogen bonds (C-I > C-Br > C-Cl).[9] This chemoselectivity enables the introduction of carbon or nitrogen nucleophiles selectively at the C5 position.[10]

-

Nucleophilic Aromatic Substitution (SNAr): The C2-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent ring nitrogen atom activates this position for nucleophilic attack.[9][11]

Caption: Orthogonal reactivity of this compound.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds and is expected to proceed selectively at the C5-bromo position.[9]

Generalized Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water.[3] Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture with stirring, typically to 80-100°C, for several hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the 5-aryl-2-chloro-4-methoxypyridine derivative.[3]

Nucleophilic Aromatic Substitution (SNAr)

The C2 position is readily functionalized via SNAr, providing a complementary method to the palladium-catalyzed reactions at C5.[9]

Generalized Protocol: Amination via SNAr

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or DMF.

-

Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 equiv.). If the amine is used as a salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.).

-

Reaction: Heat the reaction mixture to reflux (typically 80-120°C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. If a precipitate (the product) forms, it can be collected by filtration.

-

Purification: If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the 2-amino-5-bromo-4-methoxypyridine product.[9]

Applications in Drug Discovery

The predictable and complementary reactivity of this compound makes it a highly valuable building block for medicinal chemists.[10] It allows for a divergent synthetic strategy where the pyridine core can be elaborated in a controlled, stepwise manner. For example, a Suzuki coupling can be performed at the C5-position, followed by a nucleophilic substitution at the C2-position, enabling the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies. This scaffold is frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics.[2][10]

Caption: Drug discovery workflow utilizing the pyridine building block.[10]

Safety and Handling

-

Hazards: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13][14]

-

Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE).[15] Wash hands thoroughly after handling.[13]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][15] Keep away from incompatible substances such as strong acids, bases, and oxidizing agents.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

Conclusion

This compound is a powerful and versatile intermediate for organic synthesis. Its key value lies in the orthogonal reactivity of its two halogen substituents, which allows for selective and sequential functionalization through palladium-catalyzed cross-coupling at the C5-bromo position and nucleophilic aromatic substitution at the C2-chloro position. This predictable reactivity profile provides medicinal chemists with a robust platform for the efficient synthesis of complex, substituted pyridine derivatives, making it a cornerstone building block in the development of novel therapeutics.

References

- An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (n.d.).

- Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (n.d.).

- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine - Benchchem. (n.d.).

- This compound synthesis - ChemicalBook. (n.d.).

- Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide - Benchchem. (n.d.).

- CAS 880870-13-3: this compound. (n.d.).

- This compound | 880870-13-3 - ChemicalBook. (n.d.).

- 880870-13-3|this compound|BLD Pharm. (n.d.).

- A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery - Benchchem. (n.d.).

- CAS:880870-13-3 | C6H5BrClNO | this compound | Pharmalego. (n.d.).

- Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Comparative Guide - Benchchem. (n.d.).

- 5-Bromo-2-methoxypyridine SDS, 13472-85-0 Safety Data Sheets - ECHEMI. (n.d.).

- 851607-27-7 Cas No. | 5-Bromo-4-chloro-2-methoxypyridine - Apollo Scientific. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives - Benchchem. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2004-04-19).

- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - AK Scientific, Inc. (n.d.).

Sources

- 1. CAS 880870-13-3: this compound [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 880870-13-3 [chemicalbook.com]

- 5. CAS:880870-13-3 | C6H5BrClNO | this compound | Pharmalego [pharmalego.com]

- 6. 880870-13-3|this compound|BLD Pharm [bldpharm.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. aksci.com [aksci.com]

Structure and synthesis of 5-Bromo-2-chloro-4-methoxypyridine

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyridine: Structure, Synthesis, and Applications

Authored by Gemini, Senior Application Scientist

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block for researchers in the pharmaceutical and materials science sectors. Its strategic arrangement of chloro, bromo, and methoxy substituents on the pyridine core offers a versatile platform for constructing complex molecular architectures. The distinct electronic environment of the pyridine ring, coupled with the differential reactivity of the two halogen atoms, allows for selective and sequential chemical transformations. This guide provides an in-depth analysis of the structure, a field-tested synthetic protocol, and the key applications of this valuable synthetic intermediate, designed for researchers, chemists, and drug development professionals.

Structural Analysis and Reactivity Profile

The molecular structure of this compound (C₆H₅BrClNO) is fundamental to its utility in organic synthesis.[1][2] The pyridine ring is inherently electron-deficient, which activates the halogen substituents at the C2 and C5 positions towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.

-

C2-Chloro Group: The chlorine atom at the 2-position is significantly activated by the adjacent ring nitrogen, making it a prime site for nucleophilic aromatic substitution (SNAr) reactions.

-

C5-Bromo Group: The bromine atom at the 5-position is generally more reactive than the C2-chloro bond in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations.[3] This differential reactivity is a cornerstone of its synthetic utility, enabling chemists to perform sequential functionalization at specific positions.

-

C4-Methoxy Group: The electron-donating methoxy group influences the regioselectivity of electrophilic aromatic substitution reactions and modulates the overall electronic properties of the molecule.

This unique combination of functional groups allows for a predictable and controllable reaction pathway, making it a preferred intermediate in multi-step synthetic campaigns aimed at producing novel therapeutic agents and functional materials.[3][4]

Synthesis of this compound

The most common and reliable synthesis of this compound involves the electrophilic bromination of 2-chloro-4-methoxypyridine. The following section details the mechanism and provides a comprehensive, step-by-step experimental protocol.

Mechanistic Insights: Electrophilic Aromatic Substitution

The synthesis is a classic example of an electrophilic aromatic substitution (EAS) reaction on a moderately activated pyridine ring.[5] The pyridine ring itself is generally deactivated towards EAS compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the C4-methoxy group is an activating, ortho-para directing group, which enhances the electron density of the ring and facilitates the substitution.

The reaction proceeds as follows:

-

Generation of the Electrophile: In the presence of concentrated sulfuric acid, N-bromosuccinimide (NBS) serves as the source for the electrophilic bromine species (Br⁺).

-

Nucleophilic Attack: The π-system of the 2-chloro-4-methoxypyridine ring attacks the electrophilic bromine. The methoxy group at C4 directs the substitution primarily to the C5 position (ortho to the methoxy group).

-

Formation of the σ-Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.

-

Rearomatization: A base (in this case, likely HSO₄⁻) abstracts a proton from the C5 position, restoring the aromaticity of the pyridine ring and yielding the final product.

The choice of concentrated sulfuric acid as the solvent is critical; it protonates the pyridine nitrogen, further influencing the ring's electronic properties, and facilitates the generation of the active brominating agent from NBS.

Synthetic Workflow Diagram

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-chloro-4-methoxypyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromo-2-chloro-4-methoxypyridine, a key building block in pharmaceutical and agrochemical research. This document synthesizes available data with established scientific principles to offer field-proven insights into the handling, storage, and application of this versatile heterocyclic compound.

Physicochemical Properties and Molecular Structure

This compound is a substituted pyridine with the molecular formula C₆H₅BrClNO. Its structure, featuring a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methoxy group at the 4-position, dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClNO | [1] |

| Molecular Weight | 222.47 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 251℃ | |

| Density | 1.650 g/cm³ | |

| Flash Point | 105℃ | |

| pKa (Predicted) | -0.14 ± 0.10 |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various synthetic protocols and for the development of analytical methods. While specific quantitative solubility data for a wide range of solvents is not extensively published, data for the structurally similar compound, 5-bromo-2-chloro-4-methoxypyrimidine, provides valuable insights.

Table 2: Reported Solubility of 5-Bromo-2-chloro-4-methoxypyrimidine

| Solvent | Solubility |

| Dimethylformamide (DMF) | 30 mg/mL |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL |

| Ethanol | 15 mg/mL |

| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL |

Based on the structure and the available data for the pyrimidine analog, this compound is expected to be soluble in polar aprotic solvents and to have limited solubility in aqueous solutions.

Causality Behind Solubility Characteristics

The presence of the polar pyridine ring and the methoxy group contributes to its solubility in polar organic solvents. The halogen substituents, while adding to the molecular weight, also influence the crystal lattice energy, which in turn affects solubility. The low aqueous solubility is typical for halogenated organic compounds of this size.

Experimental Protocol for Solubility Determination

To generate a comprehensive solubility profile, a standardized experimental protocol should be followed.

Diagram 1: Workflow for Solubility Determination

Caption: A stepwise workflow for determining the solubility of this compound.

Stability Profile

Understanding the stability of this compound under various stress conditions is essential for defining appropriate storage and handling procedures, as well as for identifying potential degradation pathways that could impact its purity and reactivity.

Thermal Stability

Photostability

Halogenated pyridines can be susceptible to photodegradation. Studies on 2-halogenated pyridines have shown that they can undergo dehalogenation upon exposure to UV irradiation, leading to the formation of hydroxypyridines as primary intermediates[5]. The specific impact of light on this compound has not been documented, but it is advisable to store the compound in light-resistant containers.

pH and Hydrolytic Stability

The stability of this compound in aqueous solutions at different pH values is an important consideration, particularly for reactions conducted in aqueous or partially aqueous media. The pyridine ring is generally stable, but the halogen substituents can be susceptible to nucleophilic substitution, which can be influenced by pH.

Potential Degradation Pathways

Based on the known reactivity of halogenated pyridines, potential degradation pathways for this compound could include:

-

Hydrolysis: Nucleophilic substitution of the chlorine or bromine atom by water or hydroxide ions, particularly at non-neutral pH and elevated temperatures.

-

Photodegradation: Dehalogenation and subsequent rearrangement or oxidation upon exposure to light.

Diagram 2: Potential Degradation Pathways

Caption: Potential degradation pathways for this compound under stress conditions.

Experimental Protocol for Stability Studies

To rigorously assess the stability of this compound, forced degradation studies should be conducted according to ICH guidelines.

Diagram 3: Workflow for Forced Degradation Studies

Caption: A comprehensive workflow for conducting forced degradation studies on this compound.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for accurately determining the purity of this compound and for monitoring its stability. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Recommended HPLC Method Parameters (Starting Point)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion and Recommendations

This compound is a valuable synthetic intermediate. While comprehensive data on its solubility and stability are not fully available in the public domain, this guide provides a scientifically grounded framework for its use. It is recommended that researchers:

-

Conduct specific solubility studies in solvents relevant to their intended applications.

-

Perform forced degradation studies to fully characterize the stability profile and identify potential degradation products.

-

Store the compound in a cool, dry, and dark place to ensure long-term stability.

-

Utilize a validated stability-indicating HPLC method for all analytical testing.

By following these recommendations, scientists and drug development professionals can ensure the reliable and effective use of this compound in their research and development endeavors.

References

-

Photolytic removal and mineralisation of 2-halogenated pyridines. PubMed. [Link]

-

This compound. Appretech Scientific Limited. [Link]

-

Critical Reviews in Environmental Science and Technology Degradation of pyridines in the environment. ResearchGate. [Link]

-

Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]

-

(PDF) Photochemical Degradation of Halogenated Compounds: A Review. ResearchGate. [Link]

-

5-bromo-4-chloro-2-methoxypyridine. Appretech Scientific Limited. [Link]

-

This compound, 98%+ Purity, C6H5BrClNO, 10 grams. Amazon. [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

CAS: 851607-27-7 Name: 5-Bromo-4-chloro-2-methoxypyridine. Aribo Biotechnology. [Link]

-

Cas 122307-33-9,2-PyridineMethanol, 5-broMo-4-Methoxy-. lookchem. [Link]

Sources

Spectroscopic data for 5-Bromo-2-chloro-4-methoxypyridine

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-chloro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility as a versatile building block stems from the differential reactivity of its halogen substituents, allowing for selective functionalization.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, quality control, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in experimental data and theoretical principles.

Molecular Structure and Key Features

The structural framework of this compound, with the IUPAC name this compound and CAS Number 880870-13-3, forms the basis for interpreting its spectroscopic data.[2][3] The pyridine ring is an electron-deficient aromatic system, and its electronic properties are further modulated by the presence of electron-withdrawing halogens (bromine and chlorine) and an electron-donating methoxy group. These substituents create a unique electronic environment that influences the chemical shifts in NMR spectroscopy, vibrational modes in IR spectroscopy, and fragmentation patterns in mass spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[4] For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry and substitution pattern.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.34 | Singlet | 1H | H-6 |

| 6.84 | Singlet | 1H | H-3 |

| 3.97 | Singlet | 3H | -OCH₃ |

Data obtained in CDCl₃ at 300 MHz.[3]

Interpretation:

-

H-6 Proton (δ 8.34): The proton at the 6-position of the pyridine ring appears as a singlet at a downfield chemical shift. This is due to the deshielding effect of the adjacent electronegative nitrogen atom and the overall electron-deficient nature of the pyridine ring.

-

H-3 Proton (δ 6.84): The proton at the 3-position also appears as a singlet. Its chemical shift is upfield relative to the H-6 proton, influenced by the electron-donating methoxy group at the 4-position.

-

Methoxy Protons (δ 3.97): The three protons of the methoxy group are equivalent and appear as a sharp singlet in the upfield region, which is characteristic of methoxy groups attached to aromatic rings.[5]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 162.5 | C-4 |

| 160.8 | C-2 |

| 158.5 | C-6 |

| 108.0 | C-5 |

| ~95-100 | C-3 |

| 56.5 | -OCH₃ |

Note: The chemical shift for C-3 is estimated based on analogous structures as it was not explicitly reported in the primary source.[1]

Interpretation:

-

C-2 and C-4 (δ 160.8, 162.5): These carbons, directly attached to the electronegative chlorine and oxygen atoms, respectively, are the most downfield.

-

C-6 (δ 158.5): This carbon, adjacent to the ring nitrogen, is also significantly deshielded.

-

C-5 (δ 108.0): The carbon atom bearing the bromine atom is shifted downfield due to the halogen's inductive effect.

-

C-3: The carbon at the 3-position is expected to be the most upfield of the aromatic carbons due to the shielding effect of the adjacent methoxy group.

-

Methoxy Carbon (δ 56.5): The carbon of the methoxy group appears in the typical upfield region for such functionalities.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100 | C-H aromatic stretch |

| 2950, 2850 | C-H aliphatic stretch |

| 1580, 1470 | C=C and C=N ring stretching |

| 1250 | C-O (asymmetric) stretch |

| 1050 | C-Cl stretch |

| 680 | C-Br stretch |

Data from representative spectra of similar compounds.[1]

Interpretation:

-

The bands around 3100 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyridine ring.

-

The absorptions at 2950 and 2850 cm⁻¹ correspond to the C-H stretching of the methoxy group.

-

The strong bands in the 1470-1580 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the pyridine ring.

-

The band at 1250 cm⁻¹ is a key indicator of the C-O stretching of the aryl ether linkage.

-

The absorptions in the lower wavenumber region (1050 and 680 cm⁻¹) are characteristic of the C-Cl and C-Br stretching vibrations, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.[4]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 221/223/225 | [M]⁺ (Molecular Ion) |

| 192/194/196 | [M-CHO]⁺ |

| 112/114 | [M-Br-CO]⁺ |

Interpretation:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).[5] This results in a cluster of peaks for the molecular ion and its fragments. The fragmentation pattern will likely involve the loss of a methyl group, carbon monoxide, and the halogen atoms. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and confirm the elemental composition with high accuracy.[4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5]

-

¹H NMR Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Data Acquisition: Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence. Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024-4096 scans. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

IR Data Acquisition

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for liquid or soluble samples, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI). Acquire the spectrum over an appropriate m/z range.

Caption: A typical workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and unambiguous structural fingerprint of this important synthetic intermediate. For researchers in drug discovery and development, a thorough understanding of this data is crucial for ensuring the quality of starting materials and for tracking the progress of chemical transformations.

References

- Benchchem. "Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide."

- Benchchem.

- Benchchem.

- Manchester Organics. "5-Bromo-2-chloro-4-methoxy-pyridine."

- ChemicalBook. "this compound synthesis."

Sources

Reactivity and aromaticity of 5-Bromo-2-chloro-4-methoxypyridine

An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyridine

Introduction

This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique arrangement of substituents—a reactive bromine atom, a chlorine atom, and an electron-donating methoxy group on a pyridine core—allows for a diverse range of selective chemical transformations. The pyridine scaffold is a privileged structure in a vast array of biologically active molecules, and the strategic functionalization of this ring system is a cornerstone of modern synthetic chemistry.[1]

This guide provides a comprehensive analysis of the reactivity and aromaticity of this compound. We will explore the interplay of electronic effects that govern its reactivity, detailing key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document offers detailed experimental protocols, mechanistic insights, and visual diagrams to aid researchers, scientists, and drug development professionals in the effective utilization of this versatile intermediate.

Physicochemical and Spectroscopic Profile

A foundational understanding of the physicochemical and spectroscopic properties of this compound is crucial for its handling, characterization, and use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrClNO | [2] |

| Molecular Weight | 222.47 g/mol | [2] |

| CAS Number | 880870-13-3 | [2] |

| Appearance | White solid | [2][3] |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.34 (s, 1H), 6.84 (s, 1H), 3.97 (s, 3H, OCH₃) | [2][3] |

| Predicted ¹³C NMR | Signals expected for 5 unique aromatic carbons and 1 methoxy carbon. | [4] |

Note: The ¹H NMR shows two singlets for the pyridine ring protons and a singlet for the methoxy group protons. The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of both bromine and chlorine.[5]

Aromaticity and Electronic Effects of Substituents

The reactivity of the this compound ring is governed by the interplay of its substituents and the inherent electronic nature of the pyridine nucleus. The nitrogen atom is electron-withdrawing, creating an electron-deficient (π-deficient) aromatic system, which makes the ring less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic attack.[6][7]

The substituents further modulate this reactivity:

-

-OCH₃ group (C4): The methoxy group is a strong electron-donating group (EDG) through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). Its primary influence is to increase electron density on the ring, particularly at the ortho (C3, C5) and para (C6, relative to the methoxy group) positions.

-

-Cl group (C2): The chloro group is electron-withdrawing via induction (-I effect) but electron-donating through resonance (+M effect). Overall, it acts as a deactivating group.[8]

-

-Br group (C5): Similar to chlorine, the bromo group is an inductively withdrawing and resonance-donating substituent.

The combination of these effects creates a unique electronic landscape that dictates the regioselectivity of various reactions. The electron-deficient nature of the ring is the dominant factor enabling nucleophilic aromatic substitution, while the specific carbon-halogen bonds are the primary sites for metal-catalyzed cross-coupling reactions.

Synthesis of this compound

The title compound can be synthesized via electrophilic bromination of 2-chloro-4-methoxypyridine using N-bromosuccinimide (NBS) in concentrated sulfuric acid.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flask cooled in an ice bath, add 2-chloro-4-methoxypyridine (1.0 equiv, 92.6 mmol) and dissolve it in concentrated sulfuric acid (65 mL).[2]

-

Reagent Addition: Add N-bromosuccinimide (1.0 equiv, 92.6 mmol) to the solution in batches, maintaining the low temperature.[2]

-

Reaction Execution: Stir the reaction mixture, allowing it to warm from 0 °C to 55 °C, and maintain this temperature for 3 hours.[2]

-

Work-up: After the reaction is complete, slowly pour the mixture into ice water. Adjust the pH to be alkaline using an 8N aqueous sodium hydroxide solution.[2]

-

Extraction: Extract the aqueous layer with chloroform. Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[2]

-

Purification: After filtering the desiccant, concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (eluent: hexane:ethyl acetate, 9:1 to 5:1) to yield this compound as a white solid.[2][3]

Reactivity and Key Transformations

The dual halogen substitution pattern of this compound allows for highly selective and sequential functionalization. The two primary pathways for reaction are palladium-catalyzed cross-coupling, which favors the C5-Br bond, and nucleophilic aromatic substitution, which favors the C2-Cl bond.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the first and rate-determining step of the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[9] The reactivity of aryl halides in this step follows the general order: C-I > C-Br > C-Cl > C-F.[10] This inherent difference in reactivity allows for the highly chemoselective functionalization of the C5-bromo position, leaving the C2-chloro group intact for subsequent transformations.[11][12][13]

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organic halide and an organoboron compound. For this compound, this reaction proceeds selectively at the C5-position.[9][14]

Sources

- 1. Functionalization of Pyridines via Pyridyne Intermediates - ChemistryViews [chemistryviews.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 880870-13-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Strategic Role of 5-Bromo-2-chloro-4-methoxypyridine in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. Among the plethora of heterocyclic building blocks, substituted pyrimidines have emerged as "privileged structures" due to their prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of 5-Bromo-2-chloro-4-methoxypyridine, a versatile and highly functionalized pyrimidine derivative. We will dissect its unique chemical reactivity, provide detailed protocols for its strategic functionalization, and illustrate its application in the synthesis of targeted therapies, with a special focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

The Pyrimidine Core: A Cornerstone of Medicinal Chemistry

The pyrimidine ring system is a fundamental component of life, forming the basis of nucleobases in DNA and RNA. This inherent biocompatibility, coupled with its versatile chemical handles, has made it a cornerstone of drug design.[1][2][3] Pyrimidine derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. Their ability to form key hydrogen bonds and engage in various interactions within the active sites of biological targets, such as protein kinases, makes them ideal scaffolds for inhibitor design.[4]

Unveiling the Synthetic Potential of this compound

This compound is a particularly valuable building block due to its distinct and differentially reactive functional groups.[5][6] Understanding the interplay of these groups is crucial for designing selective and efficient synthetic routes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value |

| Molecular Formula | C₅H₄BrClN₂O |

| Molecular Weight | 223.46 g/mol |

| Appearance | Crystalline solid |

| CAS Number | 57054-92-9 |

| Solubility | Soluble in DMF, DMSO, Ethanol |

The Causality of Chemoselectivity

The synthetic utility of this molecule is primarily dictated by the differential reactivity of the C-Br and C-Cl bonds.[7] In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl. Consequently, the C5-bromo position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C2-chloro position. This allows for selective functionalization at the C5 position, leaving the C2-chloro substituent intact for subsequent transformations.[7]

Conversely, the C2-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens renders the pyrimidine ring electron-deficient, thereby activating the C2 and C4 positions towards nucleophilic attack. The methoxy group at C4, being an electron-donating group, slightly deactivates this position, making the C2-chloro the primary site for SNAr.

This predictable and differential reactivity is the cornerstone of its strategic value, allowing for a stepwise and controlled introduction of molecular diversity.

Diagram 1: Reactivity Profile of this compound

Caption: Differential reactivity of the C5 and C2 positions.

Key Synthetic Transformations and Protocols

The following sections provide detailed, self-validating protocols for the most critical reactions involving this compound. These protocols are based on established methodologies for analogous compounds.[7][5][8]

Suzuki-Miyaura Coupling at the C5 Position

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, allowing for the introduction of aryl or heteroaryl moieties at the C5 position.[7]

Experimental Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram 2: Suzuki-Miyaura Coupling Workflow

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination at the C5 Position

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, crucial for introducing diverse amine functionalities.[4]

Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

-

Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene, dioxane).

-

Reaction Execution: Heat the mixture to 80-110 °C and monitor for completion by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

SNAr provides a complementary strategy for functionalization, typically at the C2 position, with a wide range of nucleophiles.[7]

Experimental Protocol:

-

Reaction Setup: Dissolve 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).

-

Reagent Addition: Add the nucleophile (e.g., an amine, 1.1-2.0 equiv.) and, if necessary, a base (e.g., K₂CO₃ or Et₃N) to neutralize the generated HCl.

-

Reaction Execution: Heat the reaction mixture to a temperature ranging from 60 to 120 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry it, and remove the solvent under reduced pressure. Purify the crude product by crystallization or column chromatography.

Case Study: Synthesis of Brigatinib, a Potent ALK and EGFR Inhibitor

To illustrate the strategic application of a di-halogenated pyrimidine core in drug synthesis, we will examine the synthesis of Brigatinib (AP26113), a second-generation tyrosine kinase inhibitor approved for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[6] While published routes for Brigatinib often start with 2,4,5-trichloropyrimidine, the synthetic logic is directly translatable to a strategy employing this compound, showcasing the utility of such scaffolds.[4]

The core of Brigatinib is a 2,4-diamino-5-chloropyrimidine. The synthesis involves a sequential nucleophilic aromatic substitution, a strategy for which this compound is well-suited.

Retrosynthetic Analysis and Key Steps:

The synthesis of Brigatinib from 2,4,5-trichloropyrimidine involves two key SNAr reactions:[4]

-

First SNAr: Reaction of 2,4,5-trichloropyrimidine with (2-aminophenyl)dimethylphosphine oxide. This reaction selectively occurs at the C4 position, which is the most activated site for nucleophilic attack in this starting material.

-

Second SNAr: The resulting intermediate, (2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide, is then reacted with 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline. This second substitution occurs at the C2 position.

This stepwise approach highlights the importance of differential reactivity in the pyrimidine core, allowing for the controlled assembly of a complex molecule. A similar strategy could be envisioned starting from this compound, where the C2 position would be targeted first by SNAr, followed by a cross-coupling reaction at the C5 position to introduce further diversity.

Table of Representative Yields for Key Transformations:

| Reaction Type | Starting Material | Product | Typical Yield (%) |

| Suzuki-Miyaura | 5-Bromo-2-chloro-4-methoxypyrimidine | 5-Aryl-2-chloro-4-methoxypyrimidine | 70-95 |

| Buchwald-Hartwig | 5-Bromo-2-chloro-4-methoxypyrimidine | 5-Amino-2-chloro-4-methoxypyrimidine | 65-90 |

| SNAr (Amination) | 5-Bromo-2-chloro-4-methoxypyrimidine | 2-Amino-5-bromo-4-methoxypyrimidine | 75-98 |

Yields are approximate and depend on the specific substrates and reaction conditions.

The Biological Context: Targeting the ALK Signaling Pathway

Brigatinib exerts its therapeutic effect by inhibiting the anaplastic lymphoma kinase (ALK).[9] In certain cancers, like NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK protein.[1] This aberrant kinase activity drives downstream signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and metastasis.[1][3]

Brigatinib binds to the ATP-binding site of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream pathways, thereby inhibiting tumor growth.[9]

Diagram 3: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Caption: Brigatinib inhibits the EML4-ALK fusion protein, blocking downstream signaling.

Conclusion and Future Perspectives

This compound stands out as a highly versatile and strategically valuable building block in drug discovery. Its well-defined and differential reactivity allows for the controlled and sequential introduction of diverse chemical functionalities, enabling the efficient construction of complex molecular architectures. The successful application of analogous di-halogenated pyrimidines in the synthesis of approved drugs like Brigatinib underscores the power of this scaffold. As the demand for novel, targeted therapeutics continues to grow, the judicious use of such powerful synthetic intermediates will remain a critical component in the arsenal of medicinal chemists, paving the way for the discovery of the next generation of life-saving medicines.

References

- Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide. (n.d.). BenchChem.

- Derivatization of 5-Bromo-2-chloro-4-methoxypyrimidine for SAR Studies: Application Notes and Protocols. (n.d.). BenchChem.

- This compound synthesis. (n.d.). ChemicalBook.

- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend.

- Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). BenchChem.

- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.

- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (n.d.).

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021).

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv

- Application of 5-Bromo-2-chloro-4-methoxypyrimidine in the Synthesis of Halogen

- How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE? - FAQ. (n.d.). Guidechem.

- A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery. (n.d.). BenchChem.

- 5-bromo-2-chloro-4-Methoxypyrimidine (CAS Number: 57054-92-9). (n.d.). Cayman Chemical.

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013).

- An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). BenchChem.

- A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. (2018). PubMed Central.

- Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Compar

- A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery. (n.d.). BenchChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]

Introduction: The Pyridine Scaffold and the Strategic Advantage of 5-Bromo-2-chloro-4-methoxypyridine

An In-depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyridine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in the design of molecules that interact with biological targets. The strategic functionalization of this ring is paramount for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound has emerged as a highly valuable and versatile building block for researchers in organic synthesis and drug development.[1] Its utility stems from the differential reactivity of its two halogen substituents, which allows for selective, sequential chemical modifications.[2] The bromine atom at the C5 position and the chlorine atom at the C2 position offer orthogonal handles for introducing molecular diversity through a range of modern synthetic methodologies.[3] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this key intermediate, offering field-proven insights and detailed protocols for its effective use.

Physicochemical and Spectroscopic Profile

A foundational understanding of the compound's properties is crucial for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 880870-13-3 | [4] |

| Molecular Formula | C₆H₅BrClNO | [4] |

| Molecular Weight | 222.47 g/mol | [4] |

| Appearance | White to light yellow solid | [1][4] |

| Melting Point | 25-30 °C | [1] |

| Boiling Point | 239.4 ± 35.0 °C at 760 mmHg | [1] |

| Solubility | Soluble in organic solvents such as Chloroform, DMF, DMSO, and Ethanol. | [4][5] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 8.34 (s, 1H), 6.84 (s, 1H), 3.97 (s, 3H) | [4][6] |

Synthesis of the Building Block

The title compound is readily prepared from commercially available starting materials. A common and effective method involves the electrophilic bromination of 2-chloro-4-methoxypyridine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[4][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methoxypyridine (1.0 equiv., 92.6 mmol) in concentrated sulfuric acid (65 mL) under an ice bath to maintain a temperature of 0 °C.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.0 equiv., 92.6 mmol) to the solution in portions, ensuring the temperature does not rise significantly.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to stir at 0 °C and then gradually warm to 55 °C. Maintain this temperature for approximately 3 hours.

-

Work-up:

-

Carefully pour the reaction mixture into a beaker containing ice water.

-

Adjust the pH to be alkaline using an 8N aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with chloroform.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[4]

-

-

Purification:

The Core Directive: Understanding Differential Reactivity

The synthetic power of this compound lies in the distinct reactivity of its two carbon-halogen bonds. This chemoselectivity is the cornerstone of its utility, enabling chemists to perform sequential functionalization.

Caption: Regioselective functionalization pathways.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

In palladium-catalyzed cross-coupling reactions, the first crucial step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[7] The reactivity of aryl halides in this step generally follows the order C-I > C-Br > C-Cl > C-F.[8][9][10][11] Consequently, the C5-Br bond in this compound is significantly more reactive than the C2-Cl bond.[10] This inherent difference allows for highly selective functionalization at the C5 position, leaving the chloro substituent available for subsequent transformations.[11]

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organic halide and an organoboron compound.[7][9] It is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[7]

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Generalized Protocol: Selective Suzuki-Miyaura Coupling at C5 Adapted from multiple sources.[2][3][7][10]

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive flow of inert gas.[10] Then, add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[12] Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]

This reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to substituted alkynylpyridines. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[3] Similar to the Suzuki coupling, selectivity is expected at the C5-bromo position.[13]

Generalized Protocol: Selective Sonogashira Coupling at C5 Adapted from similar substrates.[3][10]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.) via syringe. Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.[10]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[8][14] This method allows for the introduction of a wide array of primary and secondary amines at the C5 position.[8]

Generalized Protocol: Selective Buchwald-Hartwig Amination at C5 Adapted from literature procedures.[3][8][9]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) in an oven-dried Schlenk flask.

-

Reagent Addition: Add the amine (1.1-1.2 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Execution: Heat the mixture with stirring to 80-110 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[9]

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atoms, activates the ring towards nucleophilic attack.[9] In pyridines and pyrimidines, the C2 and C4 positions are particularly susceptible to nucleophilic aromatic substitution (SNAr).[15][16] For this compound, the C2-chloro position is activated by both adjacent nitrogen atoms, making it the primary site for SNAr reactions.[13][15] This provides a complementary method for functionalization, often performed after an initial cross-coupling at the C5 position.

Generalized Protocol: SNAr with an Amine Nucleophile at C2 Adapted from similar substrates.[9][13]

-

Reaction Setup: In a round-bottom flask, dissolve the this compound substrate (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

-

Reagent Addition: Add the amine nucleophile (1.0-1.5 equiv.). If the amine is used as a salt, add a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv.).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[13]

Application in Sequential Functionalization for Drug Discovery

The true synthetic elegance of this compound is realized in sequential derivatization strategies, which are fundamental to building compound libraries for Structure-Activity Relationship (SAR) studies.[17] A typical workflow involves an initial palladium-catalyzed cross-coupling at the more reactive C5-bromo position, followed by a nucleophilic aromatic substitution at the C2-chloro position. This allows for the systematic and independent modification of two different positions on the pyridine core, enabling a thorough exploration of the chemical space around the scaffold.[17]

Caption: A logical workflow for creating diverse pyridine derivatives.

This strategic approach is invaluable in the development of novel therapeutics, particularly kinase inhibitors, where precise positioning of different functional groups is critical for achieving high potency and selectivity.[2][7]

Safety and Handling

As with all laboratory chemicals, this compound and its related reagents should be handled with appropriate care in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Researchers should consult the Safety Data Sheets (SDS) for all reagents before use. The compound is typically stable under recommended storage conditions (-20°C).[3]

Conclusion

This compound is a powerful and versatile heterocyclic building block that offers a distinct strategic advantage in modern organic synthesis. Its well-defined differential reactivity allows for selective and sequential functionalization at the C5 and C2 positions, providing a reliable platform for the synthesis of complex substituted pyridines. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this key intermediate in their pursuit of novel molecular entities.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.

- ChemicalBook. (n.d.). This compound synthesis.

- BenchChem. (n.d.). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.